molecular formula C11H19N3 B7866159 N*1*-Isopropyl-N*1*-pyridin-2-ylmethyl-ethane-1,2-diamine

N*1*-Isopropyl-N*1*-pyridin-2-ylmethyl-ethane-1,2-diamine

Cat. No.: B7866159
M. Wt: 193.29 g/mol
InChI Key: FOWJYAMTQAWWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is a chemical compound with a complex structure that includes both pyridine and ethane-1,2-diamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine typically involves the reaction of pyridine-2-carbaldehyde with ethane-1,2-diamine in the presence of an isopropylating agent. The reaction conditions often include:

  • Solvent: Ethanol or ethyl ether
  • Temperature: Room temperature to reflux
  • Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield amine derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions::
  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Substitution Reagents: Halogenating agents, alkylating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be utilized as catalysts in various organic reactions.

Biology and Medicine: In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its ability to form stable complexes with metal ions

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, dyes, and other materials. Its ability to form stable complexes makes it useful in processes such as metal extraction and purification.

Mechanism of Action

The mechanism by which N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine exerts its effects involves its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds::

  • N,N-Dipicol-2-ylethylenediamine
  • N,N-Bis(2-pyridylmethyl)ethylenediamine
  • N1,N1-Bis(2-pyridinylmethyl)-1,2-ethanediamine

Uniqueness: N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and binding affinity in coordination chemistry.

Properties

IUPAC Name

N'-propan-2-yl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10(2)14(8-6-12)9-11-5-3-4-7-13-11/h3-5,7,10H,6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWJYAMTQAWWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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